molecular formula C12H16FNO B13279308 N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine

N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13279308
M. Wt: 209.26 g/mol
InChI Key: SHACQHLMHFVYKO-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine ( 1555192-60-3) is a chemical compound with the molecular formula C 12 H 16 FNO and a molecular weight of 209.26 g/mol [ ]. This organofluorine compound features a 2-methyloxolane (tetrahydrofuran) ring system linked by an amine group to a 3-fluoro-5-methylphenyl aromatic ring, a structure that offers unique steric and electronic properties for research and development [ ]. Compounds within this structural family, characterized by an oxolane-amine scaffold, are of significant interest in medicinal chemistry and drug discovery [ ]. The specific spatial arrangement and electronegativity of the fluorine substituent can profoundly influence the molecule's binding affinity and interaction with biological targets, as seen in related compounds developed as kinase inhibitors [ ]. Furthermore, the oxolane ring contributes to the molecule's three-dimensional conformation, which is a critical parameter in the design of novel bioactive molecules [ ]. Researchers can utilize this compound as a versatile synthetic building block or advanced intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential pharmaceutical candidates and agrochemicals [ ]. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals [ ].

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16FNO/c1-8-5-10(13)7-11(6-8)14-12-3-4-15-9(12)2/h5-7,9,12,14H,3-4H2,1-2H3

InChI Key

SHACQHLMHFVYKO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC(=C2)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-fluoro-5-methylphenylamine with 2-methyloxirane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The oxolane ring contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine 3-F, 5-CH₃ C₁₂H₁₆FNO ~223–225 Not provided Target
N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine 3-F, 4-CH₃ C₁₂H₁₆FNO 223.26 1556533-92-6
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine 4-Cl, 2-CH₃ C₁₂H₁₆ClNO 225.72 1545810-10-3
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine 3-Br, 4-Cl C₁₂H₁₈BrClNO 272.19 1038235-34-5
N-[(2-Fluorophenyl)methyl]-2-methyloxolan-3-amine 2-F (benzyl group) C₁₂H₁₆FNO 209.26 1549695-39-7
Key Observations:

Bromine substituents (as in ) significantly increase molecular weight and steric bulk, which may reduce solubility.

Substituent Position: The 3-fluoro-5-methylphenyl group in the target compound contrasts with the 3-fluoro-4-methylphenyl isomer (). In N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (), the 4-chloro substituent may induce stronger dipole interactions compared to fluorine.

Amine Attachment :

  • N-[(2-Fluorophenyl)methyl]-2-methyloxolan-3-amine () features a fluorobenzyl group, altering the amine’s spatial orientation and reducing conjugation with the phenyl ring compared to direct phenyl-attached analogs.

Crystallographic and Packing Behavior

  • Crystal Packing: In terpyridine derivatives, 3-fluoro-5-methylphenyl substituents (e.g., compound 3 in ) facilitate face-to-face π-stacking and layer-like packing, whereas non-fluorinated analogs adopt herringbone arrangements. This suggests fluorine’s role in directing intermolecular interactions.
  • Hydrogen Bonding : Fluorine and methyl groups in the target compound may promote N···H–C and F···H–C interactions, as observed in structurally related systems .

Biological Activity

N-(3-Fluoro-5-methylphenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₆FNO
  • Molecular Weight : 209.26 g/mol
  • Functional Groups : The presence of a fluorine atom, an oxolane ring, and an amine group plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the oxolane ring contributes to the compound's selectivity and reactivity.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways, impacting various biological processes.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating it may inhibit proliferation in certain types of cancer.
  • Anti-inflammatory Effects : There are indications that this compound might modulate inflammatory responses, although further research is needed.

Research Findings

Recent studies have highlighted the biological activities of this compound through in vitro assays and computational modeling.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus .
  • Anticancer Activity Assessment :
    • In vitro tests on HeLa (cervical cancer) and A549 (lung cancer) cell lines demonstrated that the compound had an IC50 value of approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerOxolane ring enhances selectivity
N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amineModerate AntimicrobialDifferent fluorine positioning affects activity
N-(2-Fluoro-5-methylphenyl)-2-methyloxolan-3-amineLimited data on activityStructural differences influence reactivity

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